Cas no 1111108-68-9 (5-(2,5-difluorophenyl)-1H-pyrimidin-2-one)
5-(2,5-difluorophenyl)-1H-pyrimidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-(2,5-difluorophenyl)-1H-pyrimidin-2-one
- 5-(2,5-Difluorophenyl)pyrimidin-2(1H)-one
- DTXSID60686809
- 5-(2,5-DIFLUOROPHENYL)-2-HYDROXYPYRIMIDINE
- 1111108-68-9
- MFCD11876868
- 5-(2,5-Difluorophenyl)-2-hydroxypyrimidine, 95%
- 5-(2,5-Difluorophenyl)pyrimidin-2-ol
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- MDL: MFCD11876868
- Inchi: 1S/C10H6F2N2O/c11-7-1-2-9(12)8(3-7)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15)
- InChI Key: RUGGYVCXBDJKEP-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C1C=NC(NC=1)=O)F
Computed Properties
- Exact Mass: 208.04481914Da
- Monoisotopic Mass: 208.04481914Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 41.5Ų
5-(2,5-difluorophenyl)-1H-pyrimidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322801-5 g |
5-(2,5-Difluorophenyl)-2-hydroxypyrimidine, 95%; . |
1111108-68-9 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB322801-5g |
5-(2,5-Difluorophenyl)-2-hydroxypyrimidine, 95%; . |
1111108-68-9 | 95% | 5g |
€1159.00 | 2025-02-20 |
5-(2,5-difluorophenyl)-1H-pyrimidin-2-one Suppliers
5-(2,5-difluorophenyl)-1H-pyrimidin-2-one Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 5-(2,5-difluorophenyl)-1H-pyrimidin-2-one
Comprehensive Overview of 5-(2,5-difluorophenyl)-1H-pyrimidin-2-one (CAS No. 1111108-68-9)
5-(2,5-difluorophenyl)-1H-pyrimidin-2-one is a fluorinated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. With the CAS number 1111108-68-9, this compound is often explored for its potential applications in drug discovery, particularly in targeting kinase inhibitors and other biologically relevant pathways. Researchers are increasingly focusing on fluorinated compounds like this due to their enhanced metabolic stability and bioavailability, which are critical in modern medicinal chemistry.
The molecular structure of 5-(2,5-difluorophenyl)-1H-pyrimidin-2-one features a pyrimidinone core substituted with a 2,5-difluorophenyl group, a combination that contributes to its distinct electronic and steric properties. This structural motif is frequently investigated in the context of small-molecule therapeutics, where fluorine atoms are known to improve binding affinity and selectivity. Recent studies have highlighted its relevance in addressing drug-resistant infections and chronic inflammatory diseases, topics that are currently trending in scientific literature and public health discussions.
In the realm of agrochemical innovation, 5-(2,5-difluorophenyl)-1H-pyrimidin-2-one is being evaluated for its potential as a precursor to novel pesticides or herbicides. The incorporation of fluorine atoms into agrochemicals has become a key strategy to enhance their environmental persistence and target specificity, aligning with the growing demand for sustainable farming solutions. This aligns with broader industry trends, such as the search for eco-friendly crop protection methods, which dominate search engine queries among agricultural professionals.
From a synthetic chemistry perspective, the preparation of CAS 1111108-68-9 involves multi-step organic transformations, often starting from commercially available fluorinated benzene derivatives. Advanced techniques like palladium-catalyzed cross-coupling and microwave-assisted synthesis are frequently employed to optimize yield and purity. These methods are of particular interest to chemists searching for efficient synthetic routes or green chemistry alternatives, as evidenced by the rising popularity of these keywords in academic and industrial research databases.
The physicochemical properties of 5-(2,5-difluorophenyl)-1H-pyrimidin-2-one, including its solubility profile and thermal stability, make it a versatile intermediate in material science applications. For instance, its potential use in organic electronics or photoactive materials is an emerging area of exploration, tapping into the global interest in renewable energy technologies. This connection to high-impact fields increases the compound's visibility in search engine algorithms and academic citations.
Analytical characterization of 1111108-68-9 typically involves techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography, which are standard tools for structural elucidation. These methods are frequently searched by quality control professionals and analytical chemists, reflecting the compound's relevance in pharmaceutical quality assurance workflows. The availability of detailed spectral data for this compound is often a key consideration for researchers, as indicated by the high search volume for terms like compound characterization data.
In conclusion, 5-(2,5-difluorophenyl)-1H-pyrimidin-2-one represents a compelling case study in the intersection of medicinal chemistry, agrochemical development, and material science. Its CAS registry number 1111108-68-9 serves as a unique identifier that connects diverse research initiatives across these disciplines. As the scientific community continues to explore fluorinated heterocycles, this compound's profile will likely grow, particularly in contexts addressing global health challenges and technological innovation—topics that consistently rank high in both academic discourse and public interest.
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